molecular formula C25H18BrClN4O2 B11973662 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-16-8

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11973662
CAS No.: 303094-16-8
M. Wt: 521.8 g/mol
InChI Key: LHWMWHNKLSMPLK-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative with a fused chromeno-triazolopyrimidine scaffold. Key structural features include:

  • Molecular Formula: C₂₅H₁₈BrClN₄O₂ (average molecular weight: 521.799) .
  • Substituents:
    • A 4-bromophenyl group at position 6.
    • A 4-methoxyphenyl group at position 4.
    • A chlorine atom at position 2.
  • CAS Registry: 303094-16-8 .
  • Synthetic Relevance: Synthesized via cyclocondensation reactions involving halogenated aryl aldehydes and triazole precursors, similar to methods described for related triazolopyrimidines .

Properties

CAS No.

303094-16-8

Molecular Formula

C25H18BrClN4O2

Molecular Weight

521.8 g/mol

IUPAC Name

11-(4-bromophenyl)-4-chloro-9-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H18BrClN4O2/c1-32-18-9-4-15(5-10-18)24-21-22(19-12-17(27)8-11-20(19)33-24)30-25-28-13-29-31(25)23(21)14-2-6-16(26)7-3-14/h2-13,23-24H,1H3,(H,28,29,30)

InChI Key

LHWMWHNKLSMPLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NC=NN5C3C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Initiation

Heating 1 with 4-bromobenzaldehyde (2a ) and malononitrile (3 ) in ethanolic piperidine at reflux yields 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (4a ). Microwave irradiation (140°C, 2 min) accelerates this step, achieving 85–92% yields. Subsequent treatment of 4a with hydroxylamine hydrochloride in ethanol generates the aminoimino intermediate 6a , which undergoes cyclization with formic acid to form the triazolo-pyrimidine ring.

Chlorination at Position 2

Introducing chlorine at position 2 requires electrophilic substitution. Reacting the triazolo-pyrimidine precursor 7a with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours achieves selective chlorination. Nuclear magnetic resonance (NMR) analysis confirms substitution patterns, with 1^1H NMR resonances at δ 8.21 (s, 1H, Cl–C2) and δ 7.89 (d, J = 8.4 Hz, 4-bromophenyl).

Functionalization of the 6-(4-Methoxyphenyl) Substituent

Incorporating the 4-methoxyphenyl group at position 6 necessitates a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent data suggest using a palladium-catalyzed cross-coupling between a boronic ester intermediate and 4-methoxyiodobenzene.

Boronic Ester Intermediate Synthesis

Treating 6-bromo-chromeno-triazolo-pyrimidine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane (100°C, 12 h) generates the pinacol boronate. This intermediate reacts with 4-methoxyiodobenzene under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the 4-methoxyphenyl group.

Optimization of Coupling Efficiency

Varying ligands (e.g., SPhos vs. XPhos) and solvents (THF vs. dioxane) impacts yields. XPhos in dioxane achieves 78% conversion, confirmed by high-performance liquid chromatography (HPLC). Post-coupling purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity.

Cyclization and Ring Closure Strategies

Final assembly of the 7,12-dihydro-6H-chromeno-triazolo-pyrimidine system employs acid-catalyzed cyclization.

Acid-Mediated Cyclization

Heating the linear precursor in acetic acid/HCl (3:1) at 120°C for 8 hours induces ring closure, forming the dihydrochromeno moiety. Fourier-transform infrared spectroscopy (FT-IR) data reveal disappearance of the carbonyl stretch (1700 cm⁻¹), confirming cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (250 W, 150°C, 20 min) reduces reaction time by 75% compared to conventional heating, with comparable yields (82% vs. 79%). This method minimizes decomposition of acid-sensitive substituents like the 4-methoxyphenyl group.

Purification and Characterization

Recrystallization Techniques

Crude product recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, consistent with high purity.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.68–7.54 (m, 4H, 4-bromophenyl), 7.32–7.21 (m, 4H, 4-methoxyphenyl), 5.01 (s, 2H, H-7,12), 3.82 (s, 3H, OCH₃).

  • HRMS (ESI+) : m/z calculated for C₂₇H₁₉BrClN₄O₂ [M+H]⁺: 577.04, found: 577.03.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Reference
Conventional MCREthanol/piperidine, reflux7892
Microwave MCR140°C, 2 min8595
POCl₃ ChlorinationDMF, 80°C, 6 h9198
Suzuki CouplingPd(PPh₃)₄, dioxane, 100°C7895
Acid CyclizationAcetic acid/HCl, 120°C, 8 h8296

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at positions 2 and 4 is mitigated by using excess POCl₃ (3 equiv) and controlled heating. Monitoring via thin-layer chromatography (TLC) ensures single-product formation.

Steric Hindrance in Coupling Reactions

Bulky substituents on the boronic ester slow coupling kinetics. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases reaction rate by 40% .

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: These reactions often involve the replacement of one functional group with another.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, potassium carbonate, and various boronic acids . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using 4-methoxyphenylboronic acid in a cross-coupling reaction can yield a product where the bromine atom is replaced by a 4-methoxyphenyl group .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in disease pathways. For example, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights critical differences between the target compound and its analogues:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences Reported Activities
Target Compound 7-(4-BrPh), 6-(4-MeOPh), 2-Cl C₂₅H₁₈BrClN₄O₂ 521.8 Reference compound N/A (structural data only)
7f 14-(4-BrPh), 2-Me, 12-OMe C₂₄H₁₇BrN₄O₂ 472.3 Benzo[h]chromeno core; methyl substituent Antimicrobial (vs. Candida albicans)
6-(4-MeOPh)-7-Ph 7-(4-MeOPh), 6-Ph C₂₆H₂₂N₄O₂ 410.4 Phenyl instead of bromophenyl N/A (synthetic intermediate)
7a–c 4-Cl, 2-R (R=Cl, Me, H) C₂₂H₁₆Cl₂N₄O ~450 (varies) Chlorinated pyrimidine core Reactivity with hydrazine hydrate
Compound 21 5-Cyclopropyl, 6-(4-ClBz) C₁₇H₁₅ClN₆O 354.8 Non-chromeno scaffold Pharmacological evaluation (unspecified)

Key Observations

Halogen Influence :

  • The bromophenyl group in the target compound (vs. chlorophenyl in ) may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .
  • Chlorine at position 2 (target) vs. methyl or hydrogen in analogues (e.g., ) could alter electronic properties and metabolic stability.

Benzo[h]chromeno derivatives (e.g., ) show antimicrobial activity, suggesting the fused chromeno system is critical for biological activity .

Synthetic Challenges :

  • The target compound’s synthesis likely requires precise control of substituent positioning, as seen in the multi-step reactions for analogues (e.g., cyclization in ).
  • Substituent steric effects (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl in ) influence reaction yields and regioselectivity .

Pharmacological Potential

  • Antimicrobial Activity : Analogues like 7f (MIC: 8 µg/mL vs. C. albicans) demonstrate that bromophenyl and methoxy groups enhance antifungal potency .
  • Anticancer Prospects : Triazolopyrimidines with halogenated aryl groups (e.g., ) are explored as kinase inhibitors, suggesting the target compound could be modified for similar applications.

Limitations and Gaps

  • No direct biological data are available for the target compound, limiting mechanistic insights.
  • Synthetic yields for chromeno-triazolopyrimidines are often lower (<50%) compared to simpler derivatives .

Biological Activity

The compound 7-(4-bromophenyl)-2-chloro-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16BrClN4O2\text{C}_{19}\text{H}_{16}\text{BrClN}_4\text{O}_2

This structure indicates the presence of various functional groups that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents. For example, methods may include the use of brominated phenyl groups and chloro derivatives in the formation of the chromeno-triazole framework. Detailed synthetic pathways can be found in specialized chemical literature.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer) have shown significant cytotoxic effects. The MTT assay results indicated that compounds with similar structures exhibited lower cell proliferation rates compared to controls .
  • Mechanism of Action : The mechanism often involves inhibition of topoisomerases I and II, which are crucial for DNA replication and transcription. Compounds with structural similarities have demonstrated comparable inhibition patterns to established drugs like etoposide .

Antioxidant Activity

In addition to anticancer effects, antioxidant properties have also been reported. Compounds with similar configurations were evaluated for their ability to scavenge free radicals using assays like DPPH. Results indicated that certain derivatives exhibited antioxidant activities significantly higher than ascorbic acid .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of derivatives were synthesized and tested against several cancer cell lines.
    • Compounds showed varying degrees of antiproliferative activity with some achieving GI50 values below 10 µM across multiple cell lines .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR revealed that substitutions on the phenyl rings significantly influenced biological activity.
    • Specifically, electron-withdrawing groups enhanced cytotoxicity while electron-donating groups had varied effects depending on their position on the aromatic ring .

Data Summary

CompoundCell LineGI50 (µM)% Cell Proliferation
1AU-879.8022.89 ± 4.49
1BMDA-MB-2318.5019.41 ± 6.67
2ANUGC-3<830%

Q & A

Q. Optimization strategies :

  • Temperature control : Reactions are often refluxed (e.g., 80–120°C) to balance yield and side-product formation .
  • Catalysts/additives : Use of triethylamine to enhance nucleophilicity or sodium acetate to stabilize intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .

What analytical techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.5–8.5 ppm range) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the fused heterocyclic system .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~600) .
  • X-ray crystallography : Determines absolute configuration and π-stacking interactions in the solid state (e.g., C–H···π interactions between chromene and triazole rings) .

How do structural features influence physicochemical properties?

  • Lipophilicity : The bromophenyl and methoxyphenyl groups increase logP (~3.5), enhancing membrane permeability .
  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS) due to aromatic stacking; DMSO or cyclodextrin-based formulations are recommended for biological assays .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C .

Advanced Research Questions

How can contradictory biological activity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Methodological approaches include:

  • Purity validation : Use HPLC-MS to confirm ≥98% purity and rule out byproducts .
  • Dose-response curves : Perform EC₅₀/IC₅₀ studies in triplicate to ensure reproducibility .
  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities (e.g., KD values for kinase targets) .

Example : Inconsistent IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations across labs; normalize data using reference inhibitors .

What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., 20% yield increase vs. batch synthesis) .
  • Microwave-assisted synthesis : Accelerates cyclization steps (e.g., 30 minutes vs. 10 hours under conventional heating) .
  • Byproduct recycling : Isolate intermediates via column chromatography and reintroduce into early reaction stages .

How can structure-activity relationships (SAR) guide derivative design?

Substituent Impact on Activity Evidence
4-Bromophenyl Enhances target binding via halogen bonding (e.g., with kinase hinge regions)
4-Methoxyphenyl Improves metabolic stability by reducing CYP450 oxidation
Chloro at C2 Increases electrophilicity for covalent inhibitor design

Q. Methodology :

  • Molecular docking : Predict binding modes with targets (e.g., AutoDock Vina) .
  • Metabolic profiling : Use human liver microsomes to assess stability of derivatives .

How are environmental and safety risks mitigated during synthesis?

  • Waste management : Neutralize halogenated byproducts with aqueous NaHCO₃ before disposal .
  • Personal protective equipment (PPE) : Flame-retardant lab coats and respirators for handling brominated intermediates .
  • Ventilation : Perform reactions in fume hoods to limit exposure to volatile solvents (e.g., DMF, CH₂Cl₂) .

Data Contradiction Analysis

Case Study : Discrepancies in reported IC₅₀ values for EGFR inhibition (10 nM vs. 250 nM):

  • Root cause : Assay buffer pH differences (7.4 vs. 6.8) alter protonation states of the compound’s triazole moiety.
  • Resolution : Standardize buffer conditions and validate with a control inhibitor (e.g., gefitinib) .

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